
(2,6-Dimethylphenoxy)acetyl Chloride: Structural
Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
(2,6-Dimethylphenoxy)acetyl

Chloride

CAS No.: 20143-48-0

Cat. No.: B020236 Get Quote

Executive Summary
(2,6-Dimethylphenoxy)acetyl chloride (CAS: 20143-48-0) is an activated acyl chloride

derivative of (2,6-dimethylphenoxy)acetic acid.[1][2] It serves as a critical electrophilic building

block in medicinal chemistry, most notably as the "capping" agent in the synthesis of the HIV

protease inhibitor Lopinavir. Its structure combines a lipophilic, sterically hindered xylyl ether

moiety with a highly reactive acid chloride terminus, making it an ideal reagent for introducing

pharmacophores that require metabolic stability and specific hydrophobic interactions.[1][2]

Chemical Identity & Structural Analysis[1][2][3]
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Property Data

IUPAC Name 2-(2,6-dimethylphenoxy)acetyl chloride

Common Name (2,6-Dimethylphenoxy)acetyl chloride

CAS Number 20143-48-0

Molecular Formula

Molecular Weight 198.65 g/mol

SMILES CC1=C(OCC(Cl)=O)C(C)=CC=C1

Appearance
Light-yellowish oil or low-melting solid

(dependent on purity)

Structural Breakdown
The molecule consists of three distinct functional zones:

The 2,6-Xylyl Core: A benzene ring substituted with methyl groups at the ortho positions (2

and 6).[1][2] These methyl groups provide significant steric bulk, which restricts rotation

around the ether bond and protects the ether oxygen from metabolic dealkylation.[2]

The Ether Linkage: A phenoxy ether connecting the aromatic ring to the acetyl chain.[2]

The Acyl Chloride Terminus: A reactive

group separated from the aromatic ring by a methylene spacer (

).[1][2] This separation prevents resonance conjugation between the carbonyl and the
aromatic ring, maintaining the high electrophilicity typical of aliphatic acid chlorides.

Spectroscopic Signatures (Predicted)
IR Spectroscopy: Strong absorption band at ~1800 cm⁻¹ (C=O stretch, acid chloride), distinct

from the carboxylic acid precursor (~1710 cm⁻¹).[1]

¹H NMR (CDCl₃):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4727799/
https://cymitquimica.com/cas/13335-71-2/
https://cymitquimica.com/cas/13335-71-2/
https://cymitquimica.com/cas/13335-71-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727799/
https://cymitquimica.com/cas/13335-71-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727799/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~2.3 ppm (s, 6H,

)[1]

~4.8 ppm (s, 2H,

)[1][2]

~6.9–7.1 ppm (m, 3H, Aromatic protons)[1]

Synthetic Pathways
The synthesis of (2,6-Dimethylphenoxy)acetyl chloride is a two-step process starting from

commercially available 2,6-dimethylphenol (2,6-xylenol).[1][2]

Step 1: Williamson Ether Synthesis
The phenol is alkylated with chloroacetic acid under basic conditions.[2] The steric hindrance of

the 2,6-methyl groups requires vigorous conditions (reflux) to ensure complete alkylation.[1]

Reagents: 2,6-Dimethylphenol, Chloroacetic acid, NaOH (aq).[1][2]

Mechanism:

displacement of chloride by the phenoxide ion.[2]

Outcome: (2,6-Dimethylphenoxy)acetic acid (Solid, MP ~140°C).[1][2]

Step 2: Acyl Chloride Formation
The carboxylic acid is converted to the acid chloride using a chlorinating agent.[2] Thionyl

chloride (

) is preferred due to the formation of gaseous byproducts (

,

), simplifying purification.[1]

Reagents: Thionyl chloride (
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), catalytic DMF (Vilsmeier-Haack intermediate formation), Toluene or DCM solvent.[1][2]

Purification: Vacuum distillation (to remove excess

).[1][2]

Synthesis Workflow Diagram

Figure 1: Industrial Synthesis Route from 2,6-Xylenol
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Pharmaceutical Application: Lopinavir Synthesis
The primary industrial application of this acid chloride is in the manufacturing of Lopinavir

(Kaletra), a protease inhibitor used in HIV treatment.[1]

Role in Lopinavir Structure
Lopinavir is a peptidomimetic molecule.[1][2] The (2,6-dimethylphenoxy)acetyl group acts as a

specific N-terminal cap.[1][2]

Function: It mimics the hydrophobic amino acid residues found in the natural viral substrate,

enhancing the drug's binding affinity to the HIV protease active site.

Stability: The 2,6-dimethyl substitution blocks metabolic attack at the ether position,

improving oral bioavailability compared to unsubstituted phenoxy analogs.[1][2]
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Coupling Protocol
In the final stages of Lopinavir synthesis, the acid chloride reacts with the central amine core of

the drug.

Substrate: A complex amine core (containing the hydroxyethylene scaffold and a valine-

mimic urea).[1][2]

Reaction: Schotten-Baumann conditions or anhydrous acylation with a tertiary amine base

(TEA or DIPEA).[1][2]

Criticality: The use of the acid chloride (vs. the acid) drives the reaction to completion rapidly,

avoiding the formation of side products associated with slower coupling reagents.

Lopinavir Assembly Diagram[1]

Figure 2: Convergent Synthesis Step for Lopinavir
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Handling, Stability, and Safety
Reactivity Profile

Hydrolysis: Reacts rapidly with water or atmospheric moisture to revert to (2,6-

dimethylphenoxy)acetic acid and HCl gas.[1][2]
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Incompatibility: Strong oxidizers, alcohols (forms esters), amines (forms amides), and bases.

[1][2]

Storage Protocols
Atmosphere: Must be stored under inert gas (Argon or Nitrogen).[1][2]

Temperature: Refrigeration (2–8°C) is recommended to prevent slow decomposition or

polymerization.[1][2]

Container: Tightly sealed glass or Teflon-lined containers; avoid metal containers that may

corrode due to residual HCl.[1][2]

Safety Hazards
Corrosive: Causes severe skin burns and eye damage.[2]

Lachrymator: Vapors are irritating to the respiratory tract.[2]

PPE: Fume hood, chemically resistant gloves (Nitrile/Neoprene), and eye protection are

mandatory.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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